9-ethynyl-9H-carbazole
Overview
Description
9-Ethynyl-9H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes an ethynyl group attached to the carbazole core, imparts distinct chemical and physical properties that make it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 9-ethynyl-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with carbazole, a commercially available compound.
Ethynylation: The ethynyl group is introduced to the carbazole core through a Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne (such as ethynyl) with an aryl halide (such as 9-bromo-9H-carbazole) in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base (such as triethylamine) to neutralize the hydrogen halide formed during the reaction. The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to enhance efficiency and yield.
Chemical Reactions Analysis
9-Ethynyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the 3- and 6-positions. Common reagents include halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce ethyl-substituted carbazole derivatives.
Scientific Research Applications
9-Ethynyl-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for easy functionalization and covalent linkage to other molecules.
Biology: Carbazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its antiproliferative and antitumor activities.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs), organic photorefractive materials, and organic field-effect transistors (OFETs) due to its excellent photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of 9-ethynyl-9H-carbazole involves its interaction with molecular targets and pathways within cells. For example, some carbazole derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The ethynyl group may also enhance the compound’s ability to intercalate into DNA, disrupting normal cellular processes and inhibiting tumor growth.
Comparison with Similar Compounds
9-Ethynyl-9H-carbazole can be compared with other carbazole derivatives, such as:
9-Ethyl-9H-carbazole: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
9-Phenyl-9H-carbazole: Contains a phenyl group instead of an ethynyl group, leading to variations in photophysical properties and applications.
9-Methyl-9H-carbazole: The presence of a methyl group affects the compound’s solubility and reactivity compared to the ethynyl-substituted derivative.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
9-ethynylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBPMFFSGVANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450043 | |
Record name | 9H-Carbazole, 9-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26157-62-0 | |
Record name | 9H-Carbazole, 9-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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